4-Benzyloxy-2-methoxyphenylacetic acid
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Overview
Description
4-Benzyloxy-2-methoxyphenylacetic acid is an aromatic compound with the molecular formula C16H16O4 It is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid typically involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. This reaction is carried out under basic conditions using benzyl bromide as the benzylating agent . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the benzyloxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2-methoxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Benzylic oxidation can yield benzoic acid derivatives.
Reduction: Reduction can produce benzyl alcohol or toluene derivatives.
Substitution: Substitution reactions can lead to a variety of functionalized aromatic compounds.
Scientific Research Applications
4-Benzyloxy-2-methoxyphenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2-methoxyphenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Similar structure but lacks the benzyloxy group.
4-Benzyloxyphenylacetic acid: Similar structure but lacks the methoxy group.
Uniqueness
4-Benzyloxy-2-methoxyphenylacetic acid is unique due to the presence of both benzyloxy and methoxy groups, which can confer distinct chemical properties and reactivity. This dual substitution pattern can enhance its utility in various synthetic and research applications.
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-(2-methoxy-4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H16O4/c1-19-15-10-14(8-7-13(15)9-16(17)18)20-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,17,18) |
InChI Key |
VPPKBCIMOBRVLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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